

A Technical Guide to High-Purity Palmitic Acidd4 for Researchers

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Compound of Interest		
Compound Name:	Palmitic acid-d4-2	
Cat. No.:	B1459829	Get Quote

For researchers, scientists, and drug development professionals, this guide provides an indepth overview of high-purity deuterated palmitic acid (Palmitic acid-d4), a critical tool in metabolic research. This document details commercially available sources, key technical specifications, and its application in studying cellular stress and lipid metabolism.

Commercial Availability and Specifications

High-purity Palmitic acid-d4 is available from several reputable commercial suppliers. While the specific position of the deuterium atoms may vary between suppliers (e.g., at the 7,7,8,8 or 5,5,6,6 positions), the general application for metabolic tracing and as an internal standard remains consistent. The following table summarizes the technical data for Palmitic acid-d4 from various suppliers to facilitate easy comparison for procurement.



Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Chemical Purity	Isotopic Purity
Cambridge Isotope Laboratorie s, Inc.	Palmitic acid (7,7,8,8- D ₄ , 98%) [1]	75736-49- 1[1]	CH3(CH2)7(CD2)2(CH2) 5COOH[1]	260.45[1]	98%[1]	Not explicitly stated
MedChem Express	Palmitic acid-d4	75736-49- 1	C16H28D4O	260.45	99.88%	Not explicitly stated
MedChem Express	Palmitic acid-d4-1	75736-47- 9	C16H28D4O	260.45	99.80%	Not explicitly stated
LGC Standards	Palmitic Acid-d4	75736-47- 9	C16H28D4O	260.265	Not explicitly stated	Not explicitly stated
Clinivex	Palmitic Acid-d4	75736-47- 9	C16H28D4O	260.45	Not explicitly stated	Not explicitly stated
BroadPhar m	Palmitic acid-D4	75736-49- 1	C16H32O2	260.4	Not explicitly stated	Not explicitly stated

Key Applications in Research

Deuterium-labeled palmitic acid is a powerful tool for tracing the metabolic fate of this saturated fatty acid in various biological systems. Its primary applications include:

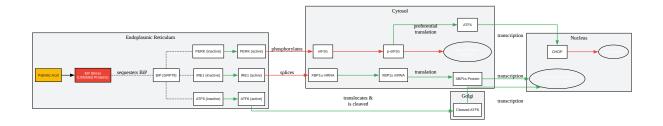
• Metabolic Flux Analysis: Tracing the incorporation of the heavy isotope into downstream metabolites to quantify the rates of metabolic pathways.



- Lipidomics: Serving as an internal standard for accurate quantification of endogenous lipids by mass spectrometry.
- Studying Cellular Stress: Investigating the role of palmitic acid in inducing endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).

Palmitic Acid-Induced Endoplasmic Reticulum Stress Signaling

Palmitic acid is a known inducer of endoplasmic reticulum (ER) stress, a condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen. This triggers a complex signaling cascade known as the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe. The key pathways involved are initiated by three ER-transmembrane proteins: PERK, IRE1, and ATF6.



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Caption: Palmitic acid-induced ER stress and the Unfolded Protein Response (UPR).

Experimental Protocols

The following sections provide generalized experimental protocols for the application of Palmitic acid-d4 in metabolic research. Researchers should optimize these protocols for their specific cell types, experimental conditions, and analytical instrumentation.

Protocol 1: Use of Palmitic Acid-d4 as an Internal Standard for Lipidomics

This protocol outlines the use of Palmitic acid-d4 as an internal standard for the quantification of free fatty acids in a biological sample using liquid chromatography-mass spectrometry (LC-MS).

Materials:

- Biological sample (e.g., plasma, cell lysate)
- Palmitic acid-d4 internal standard solution (concentration to be optimized)
- Solvents for lipid extraction (e.g., methanol, chloroform, isopropanol)
- LC-MS system

Procedure:

- Sample Preparation: Thaw biological samples on ice.
- Internal Standard Spiking: Add a known amount of Palmitic acid-d4 internal standard solution
 to each sample. The amount should be optimized to be within the linear range of the
 instrument's detector and comparable to the expected endogenous palmitic acid
 concentration.
- Lipid Extraction: Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer method. This typically involves the addition of a mixture of organic solvents (e.g., chloroform:methanol) to the sample, followed by vortexing and centrifugation to separate the lipid-containing organic phase from the aqueous phase.

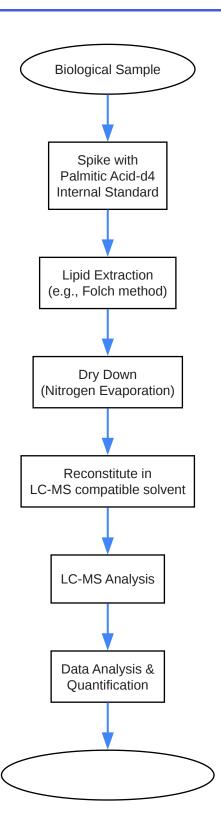






- Drying and Reconstitution: Evaporate the organic solvent from the extracted lipids under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., isopropanol:acetonitrile:water).
- LC-MS Analysis: Inject the reconstituted sample into the LC-MS system. Develop a
 chromatographic method to separate palmitic acid from other lipids. The mass spectrometer
 should be operated in a mode that allows for the detection and quantification of both
 endogenous (unlabeled) palmitic acid and the deuterated internal standard.
- Data Analysis: Quantify the amount of endogenous palmitic acid in the sample by comparing its peak area to the peak area of the known amount of Palmitic acid-d4 internal standard.





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Caption: A generalized workflow for lipidomics using an internal standard.



Protocol 2: Metabolic Labeling with Palmitic Acid-d4 for Metabolic Flux Analysis

This protocol describes a general procedure for tracing the metabolic fate of palmitic acid in cultured cells.

Materials:

- · Cultured cells
- · Cell culture medium
- Palmitic acid-d4 complexed with bovine serum albumin (BSA)
- Solvents for metabolite extraction (e.g., methanol, chloroform, water)
- LC-MS or GC-MS system

Procedure:

- Cell Culture: Culture cells to the desired confluency.
- Preparation of Labeling Medium: Prepare a stock solution of Palmitic acid-d4 complexed to fatty acid-free BSA. This enhances its solubility and bioavailability in the culture medium. The final concentration of Palmitic acid-d4 in the medium should be optimized for the specific cell line and experimental goals.
- Metabolic Labeling: Replace the standard culture medium with the labeling medium containing Palmitic acid-d4. Incubate the cells for a defined period (a time course experiment is recommended to monitor the dynamics of labeling).
- Metabolite Extraction: At the end of the labeling period, rapidly quench the cellular
 metabolism by placing the culture dish on ice and aspirating the medium. Wash the cells with
 ice-cold phosphate-buffered saline (PBS). Extract the metabolites using a cold solvent
 mixture (e.g., 80% methanol).

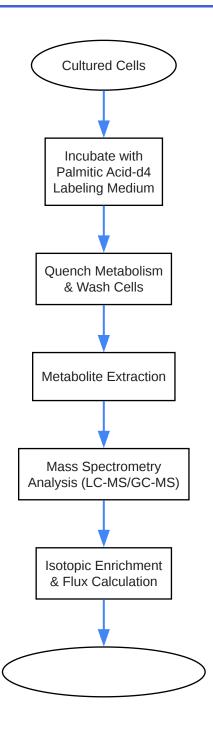
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- Sample Preparation for MS Analysis: Centrifuge the cell extract to pellet the protein and other cellular debris. Collect the supernatant containing the metabolites. Dry the supernatant under nitrogen or by lyophilization. The sample may require derivatization depending on the analytical platform (e.g., for GC-MS).
- Mass Spectrometry Analysis: Analyze the extracted metabolites by LC-MS or GC-MS to identify and quantify the incorporation of deuterium from Palmitic acid-d4 into downstream lipid species.
- Metabolic Flux Calculation: The isotopic enrichment data can be used to calculate the rate of synthesis and turnover of various lipids, providing insights into the metabolic flux through different pathways.





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Caption: Workflow for metabolic flux analysis using stable isotope labeling.

Conclusion

High-purity Palmitic acid-d4 is an indispensable tool for researchers investigating lipid metabolism and its role in cellular pathophysiology. Its use as a tracer in metabolic flux analysis and as an internal standard in lipidomics provides quantitative data that is crucial for



understanding the intricate network of lipid metabolic pathways. Furthermore, its application in studying the induction of ER stress by saturated fatty acids is shedding light on the molecular mechanisms underlying lipotoxicity and related diseases. The protocols and data presented in this guide are intended to serve as a valuable resource for the design and execution of experiments utilizing this powerful research tool.

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References

- 1. Palmitate induces endoplasmic reticulum stress and autophagy in mature adipocytes: Implications for apoptosis and inflammation PMC [pmc.ncbi.nlm.nih.gov]
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